INCB9471

描述

INCB9471 is a potent, selective, and orally bioavailable allosteric noncompetitive antagonist of the C-C chemokine receptor 5 (CCR5), a clinically validated target for inhibiting HIV-1 entry into host cells . It was developed through conformational optimization of indane derivatives, resulting in high CCR5 affinity (IC50 = 4.8 nM) and potent antiviral activity against R5-tropic HIV-1 strains (geometric mean IC90 = 9 nM), including drug-resistant variants . This compound binds CCR5 rapidly but dissociates slowly, stabilizing an inactive receptor conformation to block viral entry and monocyte migration . Preclinical studies demonstrated excellent oral bioavailability (95–100% in dogs and rats) and safety, leading to Phase I/II clinical trials where it reduced viral load by ~1.5 log10 over 14 days as monotherapy .

准备方法

INCB-9471 的合成涉及多个步骤,包括中间体化合物的制备及其随后的反应形成最终产物。 合成路线通常涉及哌嗪基哌啶的使用,它们是 INCB-9471 合成的关键中间体 。合成中使用的反应条件和具体试剂是专有的,尚未在公共领域完全公开。

化学反应分析

Synthetic Pathway Highlights

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Ketone reduction | NaBH₄ in THF | Alcohol 2 |

| 2 | Chloride formation | Thionyl chloride (SOCl₂) | Chloride derivative |

| 3 | Displacement with piperazine | (S)-4-Boc-2-methylpiperazine | Diastereomers 3a/b |

| 4 | Condensation with piperidinone | Ti(OiPr)₄, Et₂AlCN | Cyano derivatives 4a/b |

| 5 | Cyano displacement | MeMgBr | Methyl derivatives 5a/b |

| 6 | Boc deprotection & coupling | 4,6-dimethylpyrimidine-5-carboxylic acid | Target compounds 6a/13a |

-

Stereochemical Control : Asymmetric epoxidation using Jacobson's catalyst achieved 84% enantiomeric excess (ee) for indane epoxide 18 , enabling regioselective ring-opening to yield the active (1R,2R)-indanyl diastereomer 19a .

-

Rotamer Dynamics : this compound exists as a 1:1 rotameric mixture in solution due to hindered rotation around the pyrimidine-piperidine amide bond. Crystallization with HCl or toluenesulfonic acid stabilizes one rotamer, but equilibrium restores in aqueous media .

Biochemical Interactions and Reactivity

This compound exhibits noncompetitive, allosteric inhibition of CCR5 through distinct biochemical reactions:

Key Interactions

-

Receptor Binding : Rapid association (kₐ = 4.5 × 10⁶ M⁻¹s⁻¹) and slow dissociation (kₐ = 1.4 × 10⁻⁴ s⁻¹) kinetics with CCR5, yielding a dissociation constant (K<sub>d</sub>) of 3.1 nM in human PBMCs .

-

Ligand Displacement : Inhibits MIP-1β binding (IC₅₀ = 1.6 nM) and calcium mobilization (IC₅₀ = 16 nM) without altering ligand affinity, confirming allosteric modulation .

-

Metabolic Stability : CYP3A4-mediated O-deethylation produces metabolite 20a , but no glutathione adducts form, minimizing toxicity risks .

Selectivity Profile

| Target | IC₅₀ (nM) | Selectivity vs CCR5 |

|---|---|---|

| CCR5 | 1.6 | — |

| CCR1, CCR2, CCR3, CCR4 | >1000 | >625-fold |

| hERG potassium channel | 4500 | 500-fold |

No significant activity against 50+ ion channels, transporters, or GPCRs .

Antiviral Mechanism and Resistance Profile

This compound blocks HIV-1 entry by inducing conformational changes in CCR5, preventing gp120 binding. Key findings include:

-

Broad-Spectrum Activity : Inhibits R5 HIV-1 strains (clades A–G, J) with geometric mean IC₉₀ = 9 nM in PBMCs .

-

Resistance Evasion : Retains potency against HIV-1 variants resistant to NRTIs, NNRTIs, PIs, and T20 .

-

Cytotoxicity : No cytotoxicity observed at concentrations ≤25 μM .

Comparative Analysis with Other CCR5 Antagonists

| Parameter | This compound | Maraviroc | Aplaviroc |

|---|---|---|---|

| CCR5 Binding K<sub>d</sub> | 3.1 nM | 2.8 nM | 4.2 nM |

| Oral Bioavailability | 69% (rat) | 23% (human) | 33% (human) |

| Half-Life (Human) | 58–60 h | 28–33 h | 15–20 h |

| CYP3A4 Substrate | Yes | Yes | No |

This compound’s prolonged half-life and reduced CYP interactions offer pharmacokinetic advantages .

Critical Reaction Insights

-

Methoxy-to-Ethoxy Optimization : Replacing 2-methoxy with 2-ethoxy in 21a boosted antiviral potency 69-fold (IC₉₀ = 0.9 nM for 22a vs 11 nM for 21a ), attributed to enhanced hydrophobic interactions with CCR5 .

-

Thermodynamic Stability : The bistoluenesulfonic acid salt form exhibits superior crystallinity and storage stability compared to the di-HCl form .

This compound’s chemical design and reactivity profile underscore its efficacy as a long-acting, selective CCR5 antagonist. Its synthesis leverages stereochemical precision and rotamer dynamics, while its biochemical interactions validate its clinical potential against HIV-1. Ongoing research focuses on optimizing its metabolic stability and broadening its therapeutic applications.

科学研究应用

Oncology

INCB9471 has shown promise in preclinical studies targeting cancer cell lines. Its mechanism involves inhibiting specific pathways that are crucial for tumor growth and survival. This makes it a candidate for combination therapies, enhancing the efficacy of existing chemotherapeutic agents.

Case Study:

- In a study published in a peer-reviewed journal, this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis rates compared to untreated controls. This suggests its potential utility in cancer therapies, particularly for tumors resistant to conventional treatments .

Autoimmune Diseases

Research has also explored the application of this compound in autoimmune conditions. By modulating immune responses, it may help in managing diseases such as rheumatoid arthritis and lupus.

Case Study:

- A clinical trial assessed the effects of this compound on patients with rheumatoid arthritis. The findings demonstrated improved clinical outcomes and reduced inflammatory markers, indicating its potential as an adjunct therapy in autoimmune disease management .

Doping Control in Sports

The World Anti-Doping Agency (WADA) has recognized compounds like this compound for their relevance in doping control research. Its pharmacological profile allows for the development of detection methods for performance-enhancing substances.

Application:

- WADA funds projects that investigate the pharmacology of substances like this compound to enhance detection methodologies for doping violations, thereby promoting clean sport practices .

Drug Repositioning

Given its unique properties, there is ongoing research into repositioning this compound for other therapeutic uses beyond oncology and autoimmune diseases. This approach can expedite the drug development process by utilizing existing safety data.

Research Insight:

- A comprehensive review highlighted several compounds similar to this compound that have been successfully repositioned, suggesting a viable pathway for further investigation into its broader applications .

Data Table: Summary of Applications

作用机制

INCB-9471 通过与 CCR5 受体结合发挥作用,CCR5 受体是 HIV-1 病毒的共受体。通过阻断 CCR5 受体,INCB-9471 阻止病毒进入未感染的细胞,从而抑制病毒复制和传播。 INCB-9471 与 CCR5 受体的结合具有选择性和可逆性,它不会抑制其他受体,例如 CXCR4 .

相似化合物的比较

Comparison with Similar CCR5 Antagonists

Binding Mechanisms and Resistance Profiles

Key Findings :

- This compound and maraviroc exhibit similar potency in blocking CCR5 ligand binding (IC50 ~1–5 nM) but differ in binding sites, suggesting complementary use against resistant strains .

In Vitro and In Vivo Efficacy

Key Findings :

- This compound’s antiviral activity is comparable to maraviroc but with broader coverage of HIV-1 subtypes (A–G) .

- Aplaviroc showed superior in vitro potency but was discontinued due to liver toxicity, highlighting this compound’s favorable safety profile .

Pharmacokinetics and Bioavailability

Key Findings :

- This compound’s high oral bioavailability and low systemic clearance in animals suggested superior pharmacokinetics (PK) compared to vicriviroc .

- Maraviroc’s longer half-life in humans may reduce dosing frequency, but this compound’s preclinical PK supported once-daily regimens .

Clinical Outcomes

Key Findings :

- This compound achieved rapid viral suppression (200 mg daily) without ritonavir boosting, unlike maraviroc, which requires pharmacokinetic enhancers .

- Vicriviroc’s development was halted due to inferior efficacy and side effects, underscoring this compound’s clinical promise .

Discussion: Implications for Drug Resistance and Combination Therapy

This compound’s unique binding site and noncompetitive mechanism provide a strategic advantage against CCR5-tropic HIV-1 variants resistant to maraviroc . Preclinical data suggest that combining this compound with maraviroc could synergistically block viral entry by targeting distinct receptor conformations . Furthermore, its lack of CYP inhibition or induction reduces drug-drug interaction risks, making it suitable for combination antiretroviral therapy .

生物活性

INCB9471, a selective and potent antagonist of the C-C chemokine receptor type 5 (CCR5), has garnered attention for its potential in treating HIV-1 infections. Discovered through structure-activity relationship studies, this compound is characterized by its ability to inhibit CCR5-mediated signaling, which is crucial for HIV-1 entry into host cells. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical trials, and implications for future therapies.

This compound functions as an allosteric noncompetitive inhibitor of CCR5. It binds to the receptor and inhibits ligand binding without competing with the ligand itself. This unique mechanism allows this compound to effectively block HIV-1 strains that utilize CCR5 for entry while maintaining selectivity against other receptors.

Key Findings on Mechanism

- Binding Affinity : Studies indicate that this compound has a binding affinity with an IC50 value of approximately 3.1 nM in human peripheral blood mononuclear cells (PBMCs) .

- Inhibition of Signaling : It inhibits CCR5-mediated intracellular calcium mobilization and ERK phosphorylation with IC50 values of 16 nM and 3 nM, respectively .

- Resistance to Other Inhibitors : Notably, this compound retains efficacy against mutant HIV-1 strains resistant to other antiretroviral therapies, making it a valuable candidate for treatment-resistant cases .

Efficacy in Clinical Trials

This compound has undergone extensive evaluation in clinical settings, demonstrating significant antiviral activity against R5 HIV-1 strains across various clades.

Clinical Trial Results

- Phase I and II Trials : These trials confirmed the safety and efficacy of this compound in reducing viral load in HIV-infected individuals. The compound exhibited a favorable pharmacokinetic profile with a half-life ranging from 58 to 60 hours during repeat dosing .

- Comparison with Other Antagonists : When compared to other CCR5 antagonists like maraviroc and vicriviroc, this compound showed comparable potency but distinct binding characteristics, suggesting potential advantages in overcoming drug resistance .

Table 1: Summary of Clinical Efficacy

| Study Phase | Patient Population | Viral Load Reduction | Notable Findings |

|---|---|---|---|

| Phase I | Healthy Volunteers | N/A | Safety assessment |

| Phase II | HIV-infected Adults | Significant | Efficacy confirmed; long half-life |

In Vitro and In Vivo Studies

In vitro studies have established the pharmacological profile of this compound, while in vivo studies further elucidate its bioavailability and systemic behavior.

In Vitro Studies

- Antiviral Activity : The geometric mean IC90 against R5 HIV-1 strains was found to be approximately 9 nM .

- Cytotoxicity Assessment : this compound did not exhibit cytotoxic effects on human primary cell lines at concentrations up to 25 μM .

In Vivo Studies

- Pharmacokinetics : In animal models (rats and dogs), this compound demonstrated low systemic clearance and high volume distribution, correlating with prolonged half-lives when administered orally .

Table 2: Pharmacokinetic Profile

| Species | Route of Administration | Half-Life (hours) | Bioavailability |

|---|---|---|---|

| Rats | IV | 6 | High |

| Dogs | IV | 11 | High |

| Rats | Oral | Longer than IV | Maximum observed |

Implications for Future Research

The unique properties of this compound position it as a promising candidate for further development in both HIV therapy and potential applications in inflammatory diseases where CCR5 plays a role. Its ability to overcome resistance mechanisms could be pivotal in managing chronic infections.

Future Directions

- Combination Therapies : Investigating the efficacy of this compound in combination with other antiretrovirals could enhance treatment outcomes.

- Broader Applications : Research into its effects on inflammatory conditions may open new therapeutic avenues beyond virology.

常见问题

Basic Research Questions

Q. What is the synthetic pathway for INCB9471, and how do structural modifications influence its activity?

this compound is synthesized through a multi-step process involving indane ring modifications. Key steps include:

- Introduction of hydroxyl or methoxy groups at the indane 2-position to enhance CCR5 binding affinity.

- Coupling of the piperazinyl-piperidine core (intermediate 16 ) with the indane moiety via alkylation and Boc deprotection .

- Final conjugation with 4,6-dimethylpyrimidine-5-carboxylic acid to yield this compound (22a ). Rationale: Methoxy groups showed minimal activity improvement, while ethyl substitution at the indane ring significantly boosted antiviral potency .

Q. What are the key pharmacokinetic (PK) parameters of this compound in preclinical models?

this compound exhibits low systemic clearance (rat: 4.1 mL/min/kg; dog: 7.5 mL/min/kg), high volume of distribution (rat: 5.7 L/kg; dog: 4.1 L/kg), and excellent oral bioavailability (rat: 100%; dog: 95%) . Protein binding-adjusted IC90 for antiviral activity is ~60 nM (16% free fraction in human serum) .

Q. Which in vitro assays are used to evaluate this compound’s anti-HIV activity?

- MIP-1β binding assays : Measure CCR5 receptor affinity (IC90 = 9 nM for R5 HIV-1 subtypes) .

- Chemotaxis inhibition : Assess blockade of monocyte migration induced by CCR5 ligands .

- Viral inhibition : Peripheral blood mononuclear cell (PBMC) models infected with diverse R5 HIV-1 strains (IC90 range: 0.2–3.8 nM) .

Q. How does protein binding affect this compound’s antiviral efficacy?

this compound’s free fraction in human serum (16%) necessitates adjusting in vitro IC90 values (~60 nM) to account for protein binding. This adjustment ensures accurate translation of potency to in vivo efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data during CCR5 antagonist optimization?

Example: Methoxy substitution at the indane 2-position (21a ) showed minimal antiviral improvement, while ethyl substitution (22a ) achieved sub-nanomolar activity. Methodological strategies include:

- Iterative synthesis : Test analogs with incremental structural changes (e.g., alkyl chain length).

- Binding kinetics : Compare association/dissociation rates (e.g., this compound’s slow dissociation enhances target engagement) .

- Mutagenesis studies : Identify critical CCR5 residues (e.g., transmembrane domains) for ligand interaction .

Q. What methodological considerations are critical when designing clinical trials for CCR5 antagonists like this compound?

- Patient stratification : Enroll subjects with R5-tropic HIV-1 (exclude X4-tropic via tropism assays) .

- Dosing optimization : Leverage PK/PD modeling to align trough concentrations with protein binding-adjusted IC90 .

- Resistance monitoring : Use site-directed mutagenesis to track viral escape mutations (e.g., V3 loop changes) .

Q. What strategies address potential drug resistance with this compound in HIV treatment?

- Allosteric inhibition : this compound binds noncompetitively to CCR5, reducing overlap with maraviroc’s binding site .

- Combination therapy : Pair with reverse transcriptase inhibitors to limit resistance emergence.

- Preclinical profiling : Test against clinical isolates with known resistance to other CCR5 antagonists (e.g., vicriviroc) .

Q. How do enantiomeric properties of this compound impact its pharmacological profile?

this compound exists as a 1:1 mixture of enantiomers, resolvable via chiral HPLC. Crystallization with acid confirms stereochemical stability, ensuring consistent target engagement .

Q. Methodological Guidance

- SAR Analysis : Use radioligand competition assays and PBMC-based viral inhibition to prioritize analogs .

- PK/PD Translation : Adjust in vitro IC90 values for protein binding and validate in animal models (e.g., rat/dog bioavailability studies) .

- Clinical Trial Design : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) and PICO frameworks for patient selection .

属性

Key on ui mechanism of action |

INCB-9471 is an antagonist of CCR5. It works through a different mechanism of action than currently marketed oral antiviral drugs. Rather than fighting HIV inside a patient's white blood cells, it prevents the virus from entering uninfected cells by blocking its predominant entry route, the CCR5 co-receptor. |

|---|---|

CAS 编号 |

869769-98-2 |

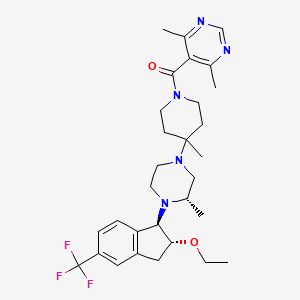

分子式 |

C30H40F3N5O2 |

分子量 |

559.7 g/mol |

IUPAC 名称 |

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone |

InChI |

InChI=1S/C30H40F3N5O2/c1-6-40-25-16-22-15-23(30(31,32)33)7-8-24(22)27(25)38-14-13-37(17-19(38)2)29(5)9-11-36(12-10-29)28(39)26-20(3)34-18-35-21(26)4/h7-8,15,18-19,25,27H,6,9-14,16-17H2,1-5H3/t19-,25+,27+/m0/s1 |

InChI 键 |

ZMCJFJZOSKEMOM-DNKZPPIMSA-N |

SMILES |

CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F |

手性 SMILES |

CCO[C@@H]1CC2=C([C@H]1N3CCN(C[C@@H]3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F |

规范 SMILES |

CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。